5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid
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Overview
Description
5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid is a heterocyclic compound that features both a pyrrolidine ring and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid typically involves the formation of the tetrazole ring followed by the introduction of the pyrrolidine moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the tetrazole ring. Subsequently, the pyrrolidine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions: 5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring often plays a crucial role in binding interactions due to its ability to form hydrogen bonds and coordinate with metal ions. The pyrrolidine ring contributes to the overall stability and specificity of the compound’s interactions.
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and prolinol share the pyrrolidine ring structure.
Tetrazole derivatives: Compounds such as 5-aminotetrazole and 5-phenyltetrazole share the tetrazole ring structure.
Uniqueness: 5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid is unique due to the combination of both pyrrolidine and tetrazole rings within a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(5-pyrrolidin-1-yltetrazol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c13-6(14)5-12-9-7(8-10-12)11-3-1-2-4-11/h1-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZYOLTXQDCESI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN(N=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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